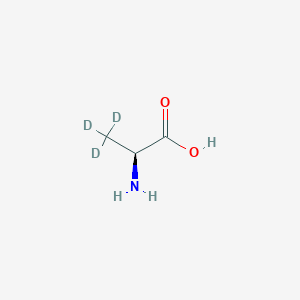

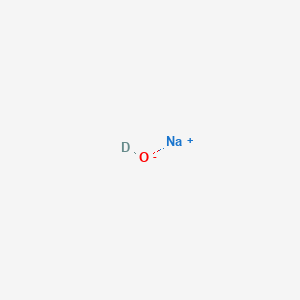

Deuterure de sodium

Vue d'ensemble

Description

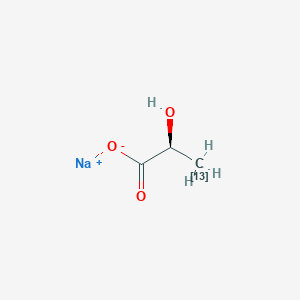

Sodium deuteroxide, also known as Sodium deuteroxide, is a useful research compound. Its molecular formula is HNaO and its molecular weight is 41.003 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium deuteroxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium deuteroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium deuteroxide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solvant deutéré

Le deuterure de sodium est utilisé comme solvant deutéré pour mesurer l'étendue de l'hydrolyse de l'ester éthylique de créatine (CEE) par spectroscopie RMN . Cela permet aux chercheurs de comprendre la stabilité et l'efficacité du CEE, qui est souvent utilisé comme complément par les athlètes et les culturistes.

Préparation de composés deutérés

Le this compound est utilisé pour préparer la tétrahydropyrimidine deutérée (THPM) . La THPM est un composé hétérocyclique avec une large gamme d'applications en synthèse organique, en chimie médicinale et en science des matériaux.

Étude des amides tensioactifs

Le this compound est utilisé pour étudier la préparation, la stabilité et la biodégradabilité des amides tensioactifs . Ces amides sont souvent utilisées dans les détergents, les émulsifiants et autres systèmes tensioactifs.

Études pharmacocinétiques

Le this compound est utilisé dans les études pharmacocinétiques pour comprendre comment un corps traite un médicament, y compris la cinétique d'absorption, de distribution, de biodisponibilité, de métabolisme et d'excrétion .

Amélioration de l'efficacité des médicaments

Des recherches ont été menées pour prolonger le temps de résidence d'un médicament dans le plasma afin d'obtenir une plus grande efficacité et de modifier la vitesse du métabolisme afin d'obtenir une meilleure tolérance . Le this compound joue un rôle crucial dans ces études.

Médicaments deutérés

Pour ralentir le processus métabolique et améliorer la demi-vie des médicaments, l'incorporation de deutérium dans les médicaments (appelés médicaments deutérés) a été réalisée . Le this compound est utilisé dans le processus de deutération.

Mécanisme D'action

Target of Action

Sodium deuteroxide, also known as deuterated sodium hydroxide, is a chemical compound with the formula NaOD . It is an isotopologue of sodium hydroxide . The primary targets of sodium deuteroxide are other compounds that require a strong base or a deuterium source .

Mode of Action

Sodium deuteroxide acts as a strong base and a deuterium source in the production of other deuterated compounds . For example, it reacts with chloral hydrate to produce deuterated chloroform , and with N-nitrosodimethylamine to yield its deuterated analog . Sodium deuteroxide is an ionic compound, consisting of sodium cations (Na+) and deuteroxide anions (−OD) .

Biochemical Pathways

The biochemical pathways affected by sodium deuteroxide are primarily those involving the production of other deuterated compounds . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health . The deuteration effect can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .

Pharmacokinetics

Pharmacokinetic research on deuterium oxide (D2O) investigates its effect on the reactions between drugs and living systems, as well as the biochemical or molecular interactions between the drug and the human body . To slow down the metabolic process and improve the half-life of the drugs, incorporation of deuterium in the drugs (referred to as deuterated drugs) has been carried out . This can lead to improved effectiveness of therapeutics of drugs by prolonging the residence time of the drug in plasma to achieve greater efficacy and altering the rate of metabolism to afford greater tolerability .

Result of Action

The result of sodium deuteroxide’s action is the production of other deuterated compounds . For example, it can react with chloral hydrate to give deuterated chloroform , and with N-nitrosodimethylamine to give the deuterated analog of that compound . These deuterated compounds can then be used in various applications, such as NMR spectroscopy .

Action Environment

The action of sodium deuteroxide can be influenced by environmental factors. For instance, the deuteration effect can be affected by the properties of the solvent, particularly in relation to the structure of water around biological macromolecules . Additionally, safety precautions must be taken when handling sodium deuteroxide, as it can cause severe skin burns and eye damage .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Sodium deuteroxide plays a significant role in biochemical reactions. It is used as a deuterium source to produce other deuterated compounds . The interaction of Sodium deuteroxide with enzymes, proteins, and other biomolecules is primarily through its role as a strong base .

Cellular Effects

The effects of Sodium deuteroxide on cells and cellular processes are largely related to its role as a deuterium source. Deuterium oxide and deuteration effects can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .

Molecular Mechanism

Sodium deuteroxide exerts its effects at the molecular level primarily through its role as a strong base and a source of deuterium . It participates in reactions that produce other deuterated compounds . For example, its reaction with chloral hydrate gives deuterated chloroform .

Temporal Effects in Laboratory Settings

It is known that Sodium deuteroxide is a stable compound .

Metabolic Pathways

Sodium deuteroxide is involved in the production of other deuterated compounds . Deuteration may also change the pathway of drug metabolism, referred to as metabolic switching .

Transport and Distribution

As a soluble compound , it is likely to be distributed throughout the cell.

Subcellular Localization

As a soluble compound , it is likely to be found throughout the cell.

Propriétés

InChI |

InChI=1S/Na.H2O/h;1H2/q+1;/p-1/i/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMHJVSKTPXQMS-DYCDLGHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930715 | |

| Record name | Sodium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

39-42% Solution in deuterium oxide: Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Sodium deuteroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14014-06-3 | |

| Record name | Sodium hydroxide-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14014-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium deuteroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

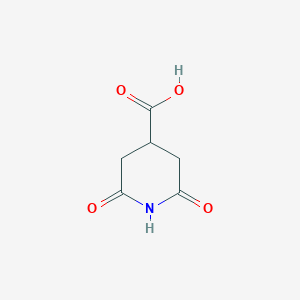

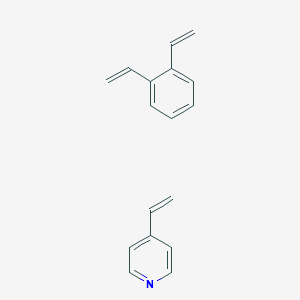

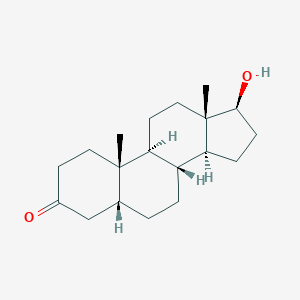

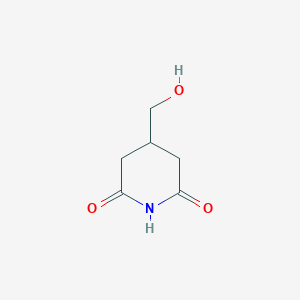

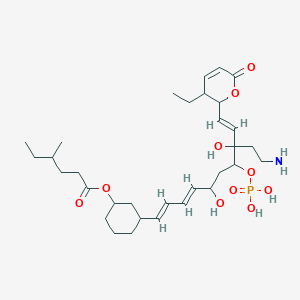

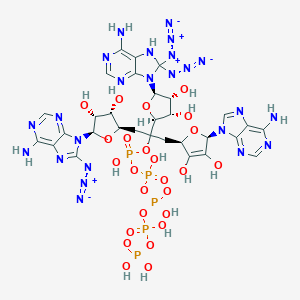

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.